molecular formula C18H14F4N2O3S B2973238 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-58-5

1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2973238
CAS RN: 879929-58-5
M. Wt: 414.37
InChI Key: AUFYOQOOBHQNKR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H14F4N2O3S and its molecular weight is 414.37. The purity is usually 95%.
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Scientific Research Applications

Catalyst Recycling and Solvent Behavior : A novel fluorous room-temperature ionic liquid was used as a solvent for the homogeneous hydrosilylation of 1-octene, catalyzed by a fluorous version of Wilkinson's catalyst. This ionic liquid exhibits high miscibility with apolar compounds such as alkenes and resembles fluorous solvents in its phase behavior with organic solvents, enabling effective catalyst recycling by biphasic separation (J. van den Broeke et al., 2002).

Antiarthritic and Analgesic Activity : A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles was synthesized and evaluated as antiinflammatory and analgesic agents, with several analogs found to be more potent than phenylbutazone and indomethacin. This indicates the potential of imidazole derivatives for developing new antiarthritic drugs (T. Sharpe et al., 1985).

Multifunctional Complexes : Multifunctional mononuclear bisthienylethene-cobalt(II) complexes were synthesized, exhibiting distinct magnetic behaviors and photochromic behavior. These complexes demonstrate the utility of imidazole derivatives in the development of materials with magnetic and photochromic properties (Deng-Ke Cao et al., 2015).

Organophosphorus Compound Synthesis : Imidazole derivatives were employed in the synthesis of organophosphorus P–F compounds, highlighting their role in facilitating chemical reactions to produce compounds with potential applications in various fields, including pharmaceuticals and materials science (W. Dąbkowski et al., 1994).

CO2 Sequestration and Binding : Electrophilic fluorophosphonium triflates demonstrated reversible CO2 sequestration and binding of carbonyls, nitriles, and acetylenes, showcasing the potential of imidazole derivatives in environmental and catalytic applications (Chun-Xiang Guo et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O3S/c19-12-4-6-13(7-5-12)23-15-9-28(26,27)10-16(15)24(17(23)25)14-3-1-2-11(8-14)18(20,21)22/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFYOQOOBHQNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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